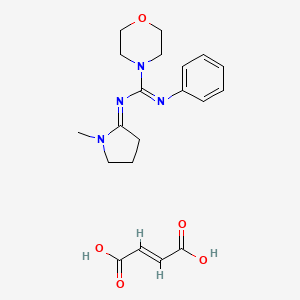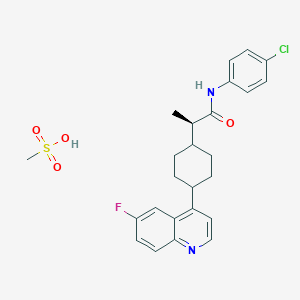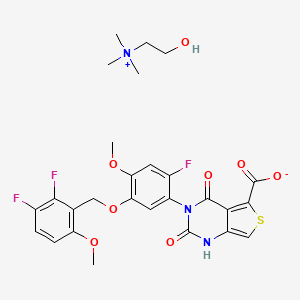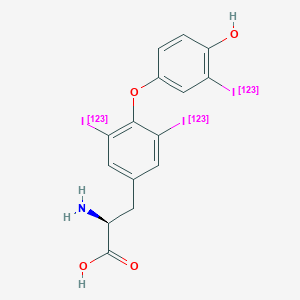![molecular formula C27H23ClF4N4O3 B608645 (2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de LP-533401 est un composé chimique connu pour son rôle d'inhibiteur de la tryptophane hydroxylase 1. Ce composé régule la production de sérotonine dans l'intestin et a été étudié pour ses applications thérapeutiques potentielles dans diverses conditions médicales, notamment l'ostéoporose et l'hypertension pulmonaire .
Mécanisme D'action
Target of Action
LP533401 hydrochloride, also known as LP-533401 hcl, is primarily an inhibitor of Tryptophan hydroxylase-1 (Tph-1) . Tph-1 is an isoenzyme of tryptophan hydroxylase and is the initial enzyme in gut- and lung-derived serotonin biosynthesis . It is mainly expressed in the gut and lung .
Mode of Action
LP533401 hcl interacts with the residues Tyr235 and Phe241 of Tph-1, reducing the activity of recombinant wild-type TPH-1 by 70% . This interaction results in the complete inhibition of serotonin production in cells expressing Tph1 .
Biochemical Pathways
The primary biochemical pathway affected by LP533401 hcl is the serotonin synthesis pathway in the gut and lungs . By inhibiting Tph-1, LP533401 hcl reduces the production of serotonin, a neurotransmitter that plays a crucial role in various physiological processes .
Pharmacokinetics
In rodents, orally administered LP533401 hcl is incapable of crossing the blood-brain barrier . This suggests that the compound primarily acts on peripheral tissues, such as the gut and lungs, without affecting the central nervous system .
Result of Action
The inhibition of serotonin production by LP533401 hcl has several molecular and cellular effects. In mice, it dose-dependently reduces serum serotonin concentration by 30% . In ovariectomized female mice, treatment with LP533401 hcl increases bone mass and bone-formation parameters, such as osteocalcin serum concentration, osteoblast numbers, and bone formation rate . Furthermore, it completely rescues the ovariectomy-induced osteopenia .
Action Environment
The action of LP533401 hcl is influenced by various environmental factors. Moreover, its effects on bone mass and formation suggest that it may be particularly effective in environments where bone loss is a concern, such as in postmenopausal women .
Analyse Biochimique
Biochemical Properties
LP533401 hydrochloride interacts with Tph-1, a key enzyme in the synthesis of serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride at a concentration of 1 μM completely inhibited serotonin production . This inhibition is achieved through interactions with residues Tyr235 and Phe241, resulting in a 70% reduction in the activity of recombinant wild-type TPH-1 .
Cellular Effects
LP533401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways related to serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride completely inhibited serotonin production .
Molecular Mechanism
The molecular mechanism of LP533401 hydrochloride involves its binding to Tph-1, leading to the inhibition of this enzyme and a subsequent decrease in serotonin synthesis . This interaction with Tph-1 involves specific residues (Tyr235 and Phe241), which are crucial for the enzyme’s activity .
Temporal Effects in Laboratory Settings
The effects of LP533401 hydrochloride can change over time in laboratory settings. For instance, in a study involving nephrectomized rats treated with LP533401 at a dose of 30 and 100 mg/kg daily for eight weeks, changes in TDO gene expression affecting the kynurenine pathway activity were observed .
Dosage Effects in Animal Models
In animal models, the effects of LP533401 hydrochloride vary with different dosages. For example, in mice, repeated treatment with LP533401 (30–250 mg/kg per day) led to marked reductions in serotonin content in the gut, lungs, and blood . At a single dose of 250 mg/kg, lung and gut 5-HT contents decreased by 50% .
Metabolic Pathways
LP533401 hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme Tph-1 . By inhibiting Tph-1, LP533401 hydrochloride can affect metabolic flux and serotonin levels .
Transport and Distribution
In rodents, orally administered LP533401 hydrochloride is incapable of crossing the blood-brain barrier . This suggests that the compound is primarily distributed within the gut and lungs, where it exerts its effects .
Méthodes De Préparation
La synthèse du chlorhydrate de LP-533401 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont exclusives et ne sont généralement pas divulguées dans la littérature publique.
Les méthodes de production industrielle du chlorhydrate de LP-533401 sont également exclusives, mais elles impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer la cohérence et le rendement. Le composé est ensuite purifié et formulé pour une utilisation en recherche .
Analyse Des Réactions Chimiques
Le chlorhydrate de LP-533401 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réducteurs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .
4. Applications de la Recherche Scientifique
Le chlorhydrate de LP-533401 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Il est utilisé pour étudier le rôle de la sérotonine dans divers processus biologiques, notamment la fonction intestinale et le métabolisme osseux.
Médecine : Il a été étudié pour ses effets thérapeutiques potentiels dans des conditions telles que l'ostéoporose, l'hypertension pulmonaire et la leucémie.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et comme outil dans la découverte de médicaments .
5. Mécanisme d'Action
Le chlorhydrate de LP-533401 exerce ses effets en inhibant la tryptophane hydroxylase 1, une enzyme responsable de la conversion du tryptophane en sérotonine. En bloquant cette enzyme, le composé réduit la production de sérotonine dans l'intestin, ce qui a des effets en aval sur divers processus physiologiques. Les cibles moléculaires et les voies impliquées comprennent la voie de synthèse de la sérotonine et ses récepteurs associés .
Applications De Recherche Scientifique
LP-533401 hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used to study the role of serotonin in various biological processes, including gut function and bone metabolism.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as osteoporosis, pulmonary hypertension, and leukemia.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de LP-533401 est unique en sa capacité à inhiber sélectivement la tryptophane hydroxylase 1 sans traverser la barrière hémato-encéphalique. Cela le rend particulièrement utile pour étudier la production périphérique de sérotonine sans affecter les niveaux de sérotonine du système nerveux central. Des composés similaires incluent :
- Chlorhydrate de tétrahydropapavérine
- Chlorhydrate de népicastat
- Osilodrostat
- Éthyl de télotristat
- Éthyl de rodatristat
- p-Fluoro-L-phénylalanine .
Ces composés ciblent également la synthèse de la sérotonine ou les voies associées, mais peuvent avoir une sélectivité, une puissance et des propriétés pharmacocinétiques différentes.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWZCUMIXCDPM-CHXZROHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


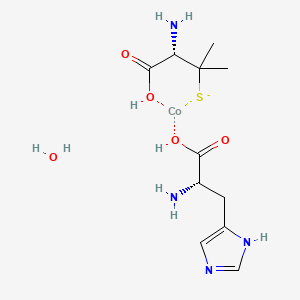
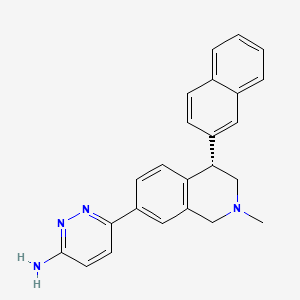
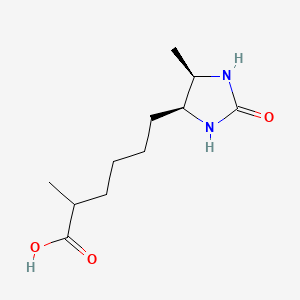
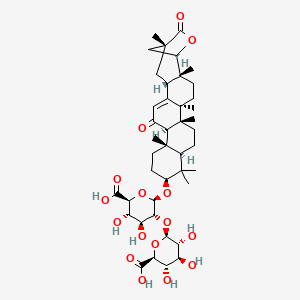

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

